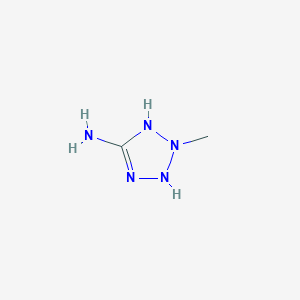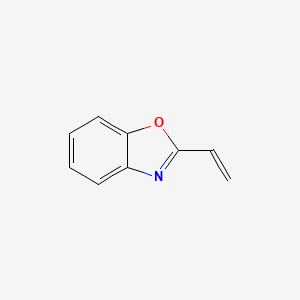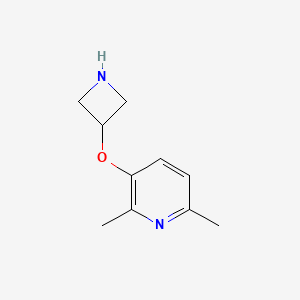
5-Amino-2-methyltetrazole n
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methyltetrazole is a heterocyclic compound with the molecular formula C₂H₅N₅. It is known for its unique structure, which includes a tetrazole ring substituted with an amino group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Amino-2-methyltetrazole can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2H-tetrazole with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 5-Amino-2-methyltetrazole often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-methyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .
Aplicaciones Científicas De Investigación
5-Amino-2-methyltetrazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-methyltetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-methyltetrazole
- 2-Methyl-5-aminotetrazole
- 1-Methyl-5-aminotetrazole
Uniqueness
5-Amino-2-methyltetrazole is unique due to its specific substitution pattern on the tetrazole ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C2H7N5 |
|---|---|
Peso molecular |
101.11 g/mol |
Nombre IUPAC |
2-methyl-1,3-dihydrotetrazol-5-amine |
InChI |
InChI=1S/C2H7N5/c1-7-5-2(3)4-6-7/h6H,1H3,(H3,3,4,5) |
Clave InChI |
YLJWLLYTNXXBHZ-UHFFFAOYSA-N |
SMILES canónico |
CN1NC(=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)

![(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)



![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)

![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

